![molecular formula C21H36O B083976 Pregnan-3beta-ol CAS No. 13164-34-6](/img/structure/B83976.png)
Pregnan-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnan-3beta-ol is a steroid hormone that plays a crucial role in various physiological processes in the body. It is a metabolite of progesterone and is involved in the regulation of the menstrual cycle, pregnancy, and fetal development.
Wirkmechanismus
Pregnan-3beta-ol exerts its effects through binding to specific receptors in the body. It binds to the progesterone receptor, which is present in various tissues, including the uterus, cervix, and ovaries. It also binds to the glucocorticoid receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
Pregnan-3beta-ol has various biochemical and physiological effects in the body. It is involved in the regulation of the menstrual cycle, pregnancy, and fetal development. It has also been shown to have anti-inflammatory and immunomodulatory effects. Additionally, it has been shown to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pregnan-3beta-ol has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to its use in lab experiments. It has a short half-life and may be rapidly metabolized in vivo. Additionally, its effects may be influenced by other hormones and physiological factors.
Zukünftige Richtungen
There are several future directions for research on pregnan-3beta-ol. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, there is a need for more research on the effects of pregnan-3beta-ol on various physiological processes, including the immune system and the nervous system.
Conclusion:
In conclusion, pregnan-3beta-ol is a steroid hormone that plays a crucial role in various physiological processes in the body. It is synthesized from progesterone and exerts its effects through binding to specific receptors in the body. It has been extensively studied for its role in the regulation of the menstrual cycle, pregnancy, and fetal development, as well as for its anti-inflammatory and immunomodulatory effects. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Pregnan-3beta-ol is synthesized from progesterone through the action of 3beta-hydroxysteroid dehydrogenase. This enzyme catalyzes the conversion of progesterone to pregnenolone, which is then converted to pregnan-3beta-ol through further enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Pregnan-3beta-ol has been extensively studied for its role in various physiological processes. It is involved in the regulation of the menstrual cycle, pregnancy, and fetal development. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
13164-34-6 |
---|---|
Produktname |
Pregnan-3beta-ol |
Molekularformel |
C21H36O |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h14-19,22H,4-13H2,1-3H3/t14-,15?,16-,17-,18-,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
CEBZORSAHLSRQW-KGUJKMRHSA-N |
Isomerische SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyme |
Pregnan-3β-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.